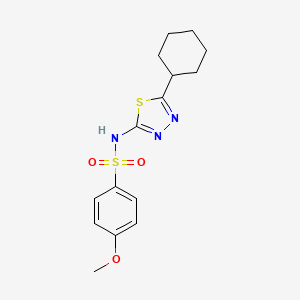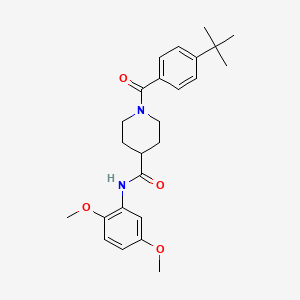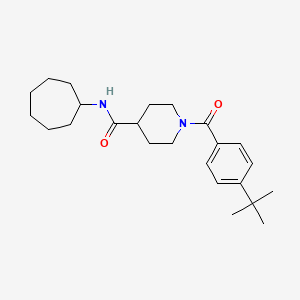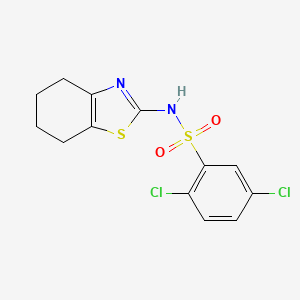
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE
Vue d'ensemble
Description
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C16H21N3O3S2. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 5-cyclohexyl-1,3,4-thiadiazole-2-amine with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to deprotonate the methoxy group, facilitating nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is explored for its potential use in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclohexyl-1,3,4-thiadiazol-2-amine: A related compound with similar structural features but different functional groups.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furancarboxamide: Another thiadiazole derivative with a furan ring instead of a benzene ring
Uniqueness
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of a thiadiazole ring, a cyclohexyl group, and a methoxybenzenesulfonamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-21-12-7-9-13(10-8-12)23(19,20)18-15-17-16-14(22-15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTZQFKGQVJVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3562516.png)
![4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B3562526.png)
![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3562528.png)

![[1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B3562538.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3562562.png)

![1-(4-tert-butylbenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3562575.png)
![N-(4-{[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B3562584.png)

![N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3562592.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B3562598.png)
![3,4,5-triethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3562601.png)

